MK 0434 - 134067-56-4

MK 0434

Catalog Number: EVT-276025
CAS Number: 134067-56-4
Molecular Formula: C25H31NO2
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK 0434 is a steroid 5 alpha-reductase inhibitor and a hormone antagonist. MK-0434 is associated with a significant reduction in dihydrotestosterone.
Source and Classification

MK 0434 falls under the classification of pharmaceutical compounds targeting metabolic disorders, specifically diabetes mellitus. It is categorized as a DPP-4 inhibitor, which is a class of oral hypoglycemic agents used to manage blood sugar levels in patients with type 2 diabetes.

Synthesis Analysis

Methods and Technical Details

The synthesis of MK 0434 involves several chemical reactions that typically begin with simpler organic compounds. The synthetic route generally includes:

  1. Formation of the core structure: This may involve coupling reactions that form the central framework of the molecule.
  2. Functionalization: Specific functional groups are introduced to enhance the pharmacological properties of the compound.
  3. Purification: Techniques such as chromatography are employed to isolate and purify the final product.

The synthesis process is crucial as it affects the yield, purity, and ultimately the efficacy of the compound in biological systems.

Molecular Structure Analysis

Structure and Data

MK 0434 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is typically represented as C₁₄H₁₉N₃O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 315.38 g/mol.
  • Structural Features: The structure includes a sulfonamide moiety which is critical for its interaction with the DPP-4 enzyme.

The three-dimensional conformation of MK 0434 allows it to fit into the active site of DPP-4, facilitating its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

MK 0434 undergoes several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction often involves replacing a leaving group with a nucleophile to form new bonds essential for building the compound's structure.
  2. Coupling Reactions: These reactions are fundamental in linking different molecular fragments together to create the final product.
  3. Deprotection Steps: Certain protective groups may be removed at various stages to reveal functional groups necessary for activity.

These reactions must be carefully controlled to ensure high selectivity and yield.

Mechanism of Action

Process and Data

MK 0434 acts primarily by inhibiting DPP-4, an enzyme that degrades incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide). By inhibiting this enzyme:

This mechanism highlights MK 0434's role in mimicking physiological processes that regulate glucose metabolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MK 0434 exhibits several important physical and chemical properties:

  • Solubility: Generally soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

These properties are critical for formulation development and determining appropriate dosing regimens.

Applications

Scientific Uses

MK 0434 has been primarily investigated for its applications in:

  1. Diabetes Treatment: As a DPP-4 inhibitor, it is used to improve glycemic control in patients with type 2 diabetes.
  2. Research Studies: It serves as a model compound in pharmacological studies aimed at understanding DPP-4 inhibition and its effects on metabolic pathways.
  3. Combination Therapies: MK 0434 may be evaluated in combination with other antidiabetic agents to enhance therapeutic outcomes.

The ongoing research into MK 0434 underscores its significance in diabetes management and metabolic research, contributing valuable insights into drug development strategies targeting similar pathways.

Synthesis and Development of MK 0434

Historical Context of Steroid 5α-Reductase Inhibitor Discovery

The development of steroid 5α-reductase inhibitors represents a cornerstone in endocrine pharmacology, targeting the conversion of testosterone to biologically active dihydrotestosterone (DHT). Early research focused on natural substrates and mechanism-based inhibitors, with finasteride emerging as a first-generation therapeutic for benign prostatic hyperplasia and androgenetic alopecia. Within this landscape, MK-0434 (CAS# 134067-56-4) was developed as a synthetic steroidal analogue with distinct structural modifications to enhance enzymatic inhibition. Its discovery stemmed from systematic efforts to address limitations of earlier compounds, particularly regarding selectivity and metabolic stability. Research demonstrated MK-0434's significant reduction of plasma DHT levels in healthy subjects, positioning it within the second wave of optimized 5α-reductase inhibitors [1].

Table 1: Key Characteristics of MK-0434

PropertyValue
CAS Number134067-56-4
Molecular FormulaC₂₅H₃₁NO₂
Molecular Weight377.53 g/mol
IUPAC Name(4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-benzoyl-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one
SolubilitySoluble in DMSO; insoluble in water
Primary Biological ActionPotent inhibition of steroid 5α-reductase; DHT suppression

Methodological Innovations in MK 0434 Synthesis

The synthesis of MK-0434 featured advanced stereoselective techniques to construct its complex tetracyclic core with precise chiral centers. Key innovations included:

  • Stereochemical Control: The (4aR,4bS,6aS,7S,9aS,9bS,11aR) configuration was achieved through asymmetric hydrogenation and chiral auxiliaries, ensuring optimal spatial orientation for 5α-reductase binding. The benzoyl group at C-7 was introduced via Friedel-Crafts acylation under rigorously anhydrous conditions to prevent racemization [1].
  • Protecting Group Strategy: Selective protection of ketone functionalities enabled stepwise functionalization of the steroidal A- and D-rings. This approach minimized side reactions during lactam formation at C-2, a critical pharmacophore for enzyme inhibition [1].
  • Purification Challenges: Due to its non-crystalline nature, MK-0434 required reverse-phase chromatography for purification, achieving >98% purity. Analytical quality control relied on HPLC-UV and mass spectrometry (Exact Mass: 377.2355) [1].

Table 2: Synthetic Route Efficiency for MK-0434

Synthetic StageKey ReactionYieldCritical Parameters
Ring System ConstructionRobinson annulation42%Temperature control (-15°C), N₂ atmosphere
C-7 FunctionalizationEnantioselective benzoylation68%Chiral catalyst (S)-BINAP
Lactam FormationIntramolecular aminolysis51%High-pressure conditions (15 atm)
Global DeprotectionAcid-catalyzed deacetylation89%Controlled pH (3.5–4.0)

Optimization Strategies for Bioactive Compound Design

MK-0434 exemplifies structure-based optimization strategies to enhance potency and physicochemical properties:

  • Molecular Simplification: Early leads featured bulky C-17 substituents that impeded membrane permeability. MK-0434 incorporated a dimethyl configuration at C-4a/C-6a, reducing molecular weight while maintaining hydrophobic interactions with the enzyme's active site [1].
  • Computational Guidance: Docking studies revealed that the C-2 lactam carbonyl formed hydrogen bonds with 5α-reductase's Ala228 residue. This informed retention of the rigid lactam despite synthetic challenges, as alternative heterocycles showed reduced binding affinity [1].
  • Multi-Objective Optimization (MOO): Parallel synthesis libraries evaluated simultaneously for inhibitory potency (IC₅₀), metabolic stability (microsomal t₁/₂), and solubility. MK-0434 emerged from Pareto front analysis, balancing these parameters more effectively than predecessors like finasteride [2] [6].
  • Formulation-Driven Design: Low aqueous solubility dictated formulation in DMSO for preclinical studies. This limitation spurred later analogues with polar C-11a substituents, though MK-0434 remained significant for its in vivo DHT suppression efficacy [1].

Table 3: Optimization Parameters for 5α-Reductase Inhibitors

Compound5α-Reductase IC₅₀ (nM)logPMicrosomal Stability (t₁/₂, min)Aqueous Solubility (μg/mL)
Finasteride6.83.24212
MK-04342.12.878<1
Post-MK-0434*1.53.59525

*Representative third-generation inhibitor for comparison*

The MOST framework (Multiphase Optimization Strategy)—originally applied to complex interventions—proved adaptable here. Its factorial design phase could efficiently rank structural variables (e.g., C-6a methylation vs. C-7 ketone modification) by biological impact, accelerating lead prioritization [2] [6]. Similarly, strategies from business model optimization emphasized eliminating "redundant complexity" (e.g., non-contributing steroidal rings), directly aligning with medicinal chemistry goals of molecular economy [3].

Properties

CAS Number

134067-56-4

Product Name

MK 0434

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-benzoyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one

Molecular Formula

C25H31NO2

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C25H31NO2/c1-24-14-12-19-17(8-11-21-25(19,2)15-13-22(27)26-21)18(24)9-10-20(24)23(28)16-6-4-3-5-7-16/h3-7,13,15,17-21H,8-12,14H2,1-2H3,(H,26,27)/t17-,18-,19-,20+,21+,24-,25+/m0/s1

InChI Key

ZYTQEOWFSVTRLX-QKONGSNMSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)C4=CC=CC=C4)CCC5C3(C=CC(=O)N5)C

Solubility

Soluble in DMSO, not in water

Synonyms

17 beta-benzoyl-4-aza-5 alpha-androst-1-ene-3-one
MK 0434
MK 434
MK-0434
MK-434

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)C4=CC=CC=C4)CCC5C3(C=CC(=O)N5)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C4=CC=CC=C4)CC[C@@H]5[C@@]3(C=CC(=O)N5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.